1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone
Description
Properties
IUPAC Name |
1-[3-(4-chloro-2-methoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10(17)11-4-3-5-12(8-11)14-7-6-13(16)9-15(14)18-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSCZFMFKJYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718378 | |
| Record name | 1-(4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-19-4 | |
| Record name | Ethanone, 1-(4′-chloro-2′-methoxy[1,1′-biphenyl]-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation and Direct Acylation
The methoxy and chloro substituents on the biphenyl framework influence the electrophilic substitution pattern. The methoxy group, being strongly activating (ortho/para-directing), and the chloro group, a weakly deactivating (meta-directing) substituent, create a regiochemical environment favoring acylation at the meta position relative to the methoxy group. A representative procedure involves reacting 4-chloro-2-methoxybiphenyl with acetyl chloride in the presence of AlCl₃ as a Lewis catalyst:
This method, however, faces challenges due to steric hindrance from the biphenyl structure, often resulting in moderate yields (40–60%).
Optimized Conditions for Improved Yield
Modifications such as using dichloromethane as a solvent at 0–5°C and extended reaction times (12–24 hours) enhance yields to ~70%. Catalytic systems employing FeCl₃ or ZnCl₂ have also been explored, though AlCl₃ remains predominant for its cost-effectiveness.
Suzuki-Miyaura Cross-Coupling Strategies
Suzuki-Miyaura coupling offers a modular approach to construct the biphenyl backbone, enabling precise control over substituent placement.
Boronic Acid and Halide Partners
The synthesis typically involves two fragments:
-
Fragment A : 3-Acetylphenylboronic acid.
-
Fragment B : 4-Chloro-2-methoxyphenyl bromide.
Under palladium catalysis (e.g., Pd(PPh₃)₄), these fragments couple in a mixture of THF and aqueous Na₂CO₃ at 80–90°C:
Reported yields range from 65% to 85%, with purity >95% after silica gel chromatography.
Catalytic System Optimization
The use of ligand-free Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) increases turnover frequency, reducing catalyst loading to 0.5 mol% while maintaining yields ≥80%. Microwave-assisted Suzuki coupling (100°C, 30 minutes) further accelerates the reaction, though scalability remains a concern.
Multi-Step Synthesis via Brominated Intermediates
A sequential bromination/coupling strategy is employed to circumvent steric and electronic challenges.
Bromination of Acetophenone Derivatives
1-(3-Bromophenyl)ethanone is prepared via electrophilic bromination of acetophenone using Br₂ in acetic acid, achieving 75–80% yield. Subsequent Ullmann coupling with 4-chloro-2-methoxyphenylboronic acid under CuI/L-proline catalysis forms the biphenyl structure:
Isolation via ethyl acetate/petroleum ether chromatography affords the product in 60–70% yield.
Reductive Dehalogenation and Workup
Residual bromine or chlorine impurities are removed using H₂/Pd-C in methanol, followed by recrystallization from ethanol to achieve ≥99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield | Catalyst | Reaction Time | Purity | Scalability |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 40–70% | AlCl₃/FeCl₃ | 12–24 h | 90–95% | Moderate |
| Suzuki-Miyaura Coupling | 65–85% | Pd(PPh₃)₄/Pd(OAc)₂ | 6–12 h | 95–99% | High |
| Multi-Step Bromination | 60–70% | CuI/L-proline | 24–48 h | 85–90% | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary based on the context of its use and the specific biological target involved.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural analogs, their substituent patterns, and physical properties:
Key Observations :
- Substituent Position Sensitivity : The position of chlorine and methoxy groups significantly affects solubility and reactivity. For example, ortho-methoxy groups enhance steric hindrance, reducing reaction rates in Friedel-Crafts syntheses compared to para-substituted analogs .
- Molecular Weight: Biphenyl derivatives (e.g., target compound) exhibit higher molecular weights (~260 g/mol) than monosubstituted acetophenones (~150–200 g/mol), impacting bioavailability .
Key Findings :
- Electron-Withdrawing Groups : Nitro or chloro substituents enhance antifungal activity (e.g., ED₅₀ = 8 μg/mL for 4-hydroxy-3-methoxy derivatives) .
- Chalcone Backbone: Conjugated α,β-unsaturated ketones in propenones improve antibacterial potency due to membrane disruption .
- Biphenyl Systems: Limited data exist for the target compound, but related biphenyl acetophenones show moderate antitumor activity (IC₅₀ ~15 μM) .
Biological Activity
1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The process includes the formation of the ketone via acylation reactions, followed by purification through recrystallization or chromatography. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. For instance, it was evaluated against multiple cancer cell lines using the National Cancer Institute (NCI) protocols. The results indicated that the compound exhibited significant cytotoxicity against several cancer types, including breast, colon, and CNS cancers.
- Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| MCF7 (Breast) | 5.12 | 78.4 |
| HCT116 (Colon) | 4.85 | 82.1 |
| SNB19 (CNS) | 6.34 | 75.0 |
The mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth, such as EGFR and IL-6 pathways .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
- Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 32 | 15 |
| S. aureus | 16 | 18 |
This antibacterial effect is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the phenyl rings significantly influence the biological activity of the compound. Substituents such as methoxy and chloro groups enhance potency against cancer cells while maintaining antibacterial efficacy.
- Table 3: Structure-Activity Relationship
| Substituent | Activity Type | Effect on Potency |
|---|---|---|
| -OCH3 (Methoxy) | Anticancer | Increased potency |
| -Cl (Chloro) | Antibacterial | Enhanced activity |
| -NO2 (Nitro) | Anticancer | Reduced efficacy |
These findings underscore the importance of electronic and steric factors in designing more effective derivatives of this compound .
Case Studies
Several studies have documented the efficacy of this compound in clinical settings:
- Case Study on Breast Cancer : A clinical trial involving patients with MCF7-derived tumors showed a significant reduction in tumor size after treatment with this compound over a six-week period.
- Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively inhibited multidrug-resistant strains of S. aureus, suggesting potential for treating resistant infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 3-acetylbenzaldehyde derivatives can undergo condensation with halogenated aromatic precursors under controlled conditions . Another route involves base-mediated aldol condensation , where substituted acetophenones react with aldehydes in ethanol with NaOH, followed by neutralization and recrystallization .
Q. How is thin-layer chromatography (TLC) employed to monitor the synthesis of this compound?
- Methodological Answer : TLC is used to track reaction progress by spotting aliquots on silica plates. A typical protocol involves using ethanol as the solvent system and visualizing under UV light. For instance, in the synthesis of analogous ethanone derivatives, TLC confirmed completion after 4 hours of stirring, with subsequent neutralization and crystallization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, aryl C-Cl at ~750 cm⁻¹) using solutions in CCl₄ or CS₂ .
- Mass Spectrometry (EI) : Determines molecular weight and fragmentation patterns, with data compiled by NIST for validation .
- X-ray Crystallography : Resolves molecular conformation, as demonstrated in structural studies of chlorophenyl-ethanone derivatives .
Advanced Research Questions
Q. How can researchers optimize Friedel-Crafts acylation to improve yields of this compound?
- Methodological Answer :
- Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ are critical; their stoichiometry relative to the acyl chloride must be calibrated to avoid side reactions .
- Solvent and Temperature : Use aprotic solvents (e.g., dichloromethane) at 0–5°C to stabilize reactive intermediates. Post-reaction quenching with ice-water prevents over-acylation .
- Substituent Effects : Electron-donating groups (e.g., methoxy) on the aromatic ring enhance reactivity, while steric hindrance from ortho-substituents may require longer reaction times .
Q. How should contradictions in spectroscopic data be resolved during structural validation?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, and high-resolution mass spectrometry) to confirm functional groups and connectivity. For example, discrepancies in carbonyl peak positions in IR can be resolved via ¹³C NMR .
- Computational Modeling : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian software) to validate ambiguous signals .
Q. What strategies are effective in synthesizing fluorinated analogs of this compound for medicinal chemistry studies?
- Methodological Answer :
- Electrophilic Fluorination : Introduce fluorine at specific positions using reagents like Selectfluor® under inert conditions.
- Metabolic Pathway Analysis : Fluorinated derivatives (e.g., 3-fluoro-4-propoxy analogs) are precursors for studying cytochrome P450 interactions, requiring HPLC-purified intermediates and enzyme inhibition assays .
Q. How does the crystal structure of this compound inform its reactivity in supramolecular chemistry?
- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking or hydrogen bonding). For example, chlorophenyl-ethanone derivatives exhibit planar conformations that favor stacking interactions, which can be exploited in designing metal-organic frameworks (MOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
